molecular formula C14H20BrNO3S B3268258 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine CAS No. 477305-67-2

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine

Cat. No.: B3268258
CAS No.: 477305-67-2
M. Wt: 362.28 g/mol
InChI Key: GZPVKCWDVYHGNH-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is a chemical compound with the molecular formula C14H20BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to form 5-bromo-2-methoxybenzenesulfonyl chloride . The final step involves the reaction of this intermediate with 2-ethylpiperidine under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is unique due to the presence of the ethylpiperidine moiety, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in its applications and effectiveness in various research fields.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-3-12-6-4-5-9-16(12)20(17,18)14-10-11(15)7-8-13(14)19-2/h7-8,10,12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPVKCWDVYHGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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